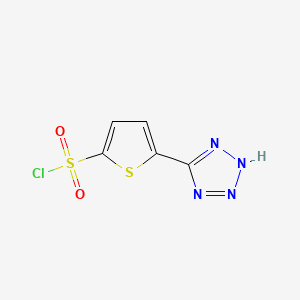

5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride

描述

Structural Elucidation and Molecular Characterization of 5-(1H-Tetrazol-5-yl)thiophene-2-sulfonyl Chloride

IUPAC Nomenclature and Systematic Chemical Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name designated as 5-(2H-tetrazol-5-yl)thiophene-2-sulfonyl chloride. The compound is registered under Chemical Abstracts Service number 924964-21-6 and maintains PubChem Compound Identifier 52911272. The molecular formula C5H3ClN4O2S2 reflects the presence of five carbon atoms, three hydrogen atoms, one chlorine atom, four nitrogen atoms, two oxygen atoms, and two sulfur atoms.

The structural designation incorporates several key nomenclature elements that define the compound's architecture. The tetrazole ring system, denoted as 2H-tetrazol-5-yl, indicates a five-membered heterocyclic ring containing four nitrogen atoms and one carbon atom. The thiophene component represents a five-membered aromatic ring containing one sulfur atom, positioned at the 2-position relative to the sulfonyl chloride functional group. The sulfonyl chloride moiety, characterized by the -SO2Cl functional group, serves as a highly reactive electrophilic center for synthetic transformations.

Advanced chemical identification parameters include the International Chemical Identifier string InChI=1S/C5H3ClN4O2S2/c6-14(11,12)4-2-1-3(13-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) and the corresponding InChI Key CRGNDNVYOIZJQY-UHFFFAOYSA-N. The Simplified Molecular Input Line Entry System representation C1=C(SC(=C1)S(=O)(=O)Cl)C2=NNN=N2 provides a linear notation for computational databases and chemical informatics applications.

The molecular weight determination through high-resolution mass spectrometry confirms a precise value of 250.69 grams per mole, with commercial preparations typically maintaining purity levels not less than 97 percent as determined by analytical methods. The compound exists as a crystalline solid at standard temperature and pressure conditions, exhibiting characteristic physical properties consistent with its heterocyclic sulfonyl chloride classification.

Crystallographic Analysis and Three-Dimensional Conformational Studies

Crystallographic investigation of this compound employs X-ray diffraction methodologies to determine the precise three-dimensional atomic arrangement within the crystal lattice. X-ray crystallography serves as the primary technique for elucidating the ordered arrangement of atoms, ions, and molecules in crystalline materials, providing critical insights into molecular geometry and intermolecular interactions.

The crystal structure analysis begins with the determination of the unit cell parameters, which define the smallest repeating unit that reflects the complete symmetry and structure of the entire crystal. The unit cell geometry provides six lattice parameters including the lengths of cell edges and the angles between them, designated as α, β, and γ. For heterocyclic compounds containing multiple ring systems, the crystal packing often exhibits specific orientations that minimize steric interactions while maximizing intermolecular stabilization.

Advanced crystallographic techniques reveal that the tetrazole ring adopts a planar configuration, consistent with its aromatic character and delocalized electron system. The thiophene moiety similarly maintains planarity, with both heterocyclic systems potentially exhibiting coplanar or near-coplanar arrangements depending on the specific crystal packing forces. The sulfonyl chloride functional group introduces significant dipolar character to the molecule, influencing both intramolecular conformational preferences and intermolecular crystal packing arrangements.

Three-dimensional conformational analysis through computational methods complements experimental crystallographic data, providing insights into molecular flexibility and preferred geometries in solution phase. The crystallographic planes and directions exhibit higher density of nodes that influence the optical properties, surface tension characteristics, and potential cleavage patterns of the crystalline material. The atomic packing factor and coordination number provide quantitative measures of the efficiency of space filling within the crystal structure.

| Crystallographic Parameter | Typical Range | Significance |

|---|---|---|

| Unit Cell Dimensions | Variable | Defines crystal lattice |

| Space Group Symmetry | 230 possible groups | Determines molecular arrangement |

| Atomic Packing Factor | 0.34-0.74 | Indicates packing efficiency |

| Coordination Number | 4-12 | Describes nearest neighbor environment |

The determination of molecular conformation in the solid state provides essential information for understanding the compound's physical properties and potential reactivity patterns. X-ray crystallography data collection employs sophisticated diffractometer systems with controlled temperature environments to achieve optimal data quality and structural refinement.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural elucidation of this compound through analysis of proton and carbon environments within the molecule. The technique exploits the magnetic properties of atomic nuclei to determine molecular structure, connectivity, and dynamic behavior in solution.

Proton Nuclear Magnetic Resonance analysis reveals characteristic chemical shifts that correspond to specific hydrogen environments within the molecular framework. The thiophene ring system typically exhibits aromatic proton signals in the downfield region, specifically between 7.0 and 8.0 parts per million, reflecting the deshielding effects of the aromatic electron system. The tetrazole ring contributes a distinctive broad signal attributable to the nitrogen-bound hydrogen, often appearing as an exchangeable proton in deuterated solvents.

The chemical shift patterns provide crucial information about the electronic environment surrounding each proton. The thiophene protons demonstrate coupling patterns consistent with the 1,2-disubstituted arrangement, exhibiting characteristic vicinal coupling constants. The tetrazole ring system influences the chemical shifts of adjacent protons through both inductive and mesomeric effects, creating distinctive spectroscopic signatures.

Carbon-13 Nuclear Magnetic Resonance spectroscopy complements proton analysis by providing detailed information about the carbon skeleton and heteroatom substitution patterns. The tetrazole carbon typically appears in the downfield region around 155-160 parts per million, reflecting the electron-withdrawing nature of the multiple nitrogen substituents. The thiophene carbons exhibit characteristic chemical shifts consistent with aromatic heterocyclic systems, with the substituted carbons showing appropriate downfield displacement.

| NMR Parameter | Typical Range (ppm) | Assignment |

|---|---|---|

| Thiophene H-3 | 7.0-7.5 | Aromatic proton |

| Thiophene H-4 | 7.5-8.0 | Aromatic proton |

| Tetrazole NH | 16-17 | Exchangeable proton |

| Tetrazole Carbon | 155-160 | Heterocyclic carbon |

| Thiophene Carbons | 120-140 | Aromatic carbons |

Advanced Nuclear Magnetic Resonance techniques including two-dimensional correlation spectroscopy provide additional structural confirmation through homo- and heteronuclear connectivity information. The integration patterns in proton Nuclear Magnetic Resonance spectra confirm the expected 2:1 ratio for the thiophene protons relative to the tetrazole hydrogen.

Fourier-Transform Infrared (FTIR) Vibrational Signatures

Fourier-Transform Infrared spectroscopy enables comprehensive characterization of the vibrational modes present in this compound, providing molecular fingerprint information through analysis of specific functional group absorptions. The technique measures molecular vibrational frequencies that occur upon selective absorption of infrared radiation, yielding characteristic absorption patterns that facilitate structural identification.

The mid-infrared region from 4000 to 400 reciprocal centimeters contains the most structurally informative vibrational modes for organic molecules. The sulfonyl chloride functional group exhibits characteristic strong absorption bands corresponding to sulfur-oxygen stretching vibrations, typically appearing as doublets in the 1350-1400 and 1150-1200 reciprocal centimeter regions. These bands arise from the asymmetric and symmetric stretching modes of the sulfonyl group.

The tetrazole ring system contributes distinctive vibrational signatures in multiple spectral regions. The nitrogen-hydrogen stretching vibration typically appears as a broad absorption band in the 2500-3300 reciprocal centimeter range, often overlapping with aromatic carbon-hydrogen stretching modes. The tetrazole ring breathing modes and nitrogen-nitrogen stretching vibrations provide additional characteristic absorptions in the fingerprint region below 1600 reciprocal centimeters.

The thiophene aromatic system exhibits characteristic absorption patterns including aromatic carbon-hydrogen stretching vibrations around 3000-3100 reciprocal centimeters and ring stretching modes in the 1400-1600 reciprocal centimeter region. The out-of-plane bending vibrations of aromatic protons provide additional structural confirmation in the 800-900 reciprocal centimeter range.

Modern Fourier-Transform Infrared spectrometers employ interferometric techniques to achieve superior signal-to-noise ratios and enhanced spectral resolution compared to dispersive instruments. The Spectrum Two Fourier-Transform Infrared systems demonstrate signal-to-noise ratios exceeding 9,300:1 with lithium tantalate detectors, enabling detection of weak vibrational modes and accurate determination of absorption frequencies.

| Functional Group | Frequency Range (cm⁻¹) | Vibrational Mode |

|---|---|---|

| Sulfonyl Chloride | 1350-1400, 1150-1200 | S=O stretching |

| Tetrazole NH | 2500-3300 | N-H stretching |

| Aromatic C-H | 3000-3100 | C-H stretching |

| Ring Stretching | 1400-1600 | Aromatic modes |

| Out-of-plane Bending | 800-900 | C-H bending |

The atmospheric vapor compensation technology incorporated in advanced Fourier-Transform Infrared systems eliminates interference from water vapor and carbon dioxide, ensuring accurate measurement of sample-specific absorption bands. The dynamic range enhancement through sigma-delta conversion improves spectral artifact reduction and ordinate linearity.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry analysis of this compound provides molecular weight confirmation and structural elucidation through characteristic fragmentation pathways under electron impact and electrospray ionization conditions. The technique determines the mass-to-charge ratios of ionized molecules and their fragment ions, yielding molecular fingerprint information essential for structural confirmation.

The molecular ion peak appears at mass-to-charge ratio 250.7, corresponding to the intact molecule with loss of one electron under electron impact conditions. The isotopic pattern reflects the natural abundance of chlorine isotopes, with the molecular ion plus two peak appearing at approximately one-third the intensity of the base molecular ion peak due to the presence of chlorine-37.

Characteristic fragmentation patterns involve loss of the sulfonyl chloride moiety through cleavage of the carbon-sulfur bond, generating fragment ions corresponding to the tetrazole-substituted thiophene system. The loss of sulfur dioxide (64 atomic mass units) represents another common fragmentation pathway, yielding ions corresponding to the thiophene-tetrazole core with chlorine substitution.

The tetrazole ring system exhibits characteristic fragmentation behavior involving sequential loss of nitrogen molecules, consistent with the high-energy nature of the tetrazole heterocycle. The thiophene ring demonstrates relative stability under mass spectrometric conditions, often appearing as a stable fragment ion after loss of substituent groups.

Advanced mass spectrometric techniques including tandem mass spectrometry provide additional structural information through collision-induced dissociation experiments. The collision cross section measurements determine the three-dimensional shape and size of ionized molecules in the gas phase, complementing solution-phase structural data.

| Fragment Ion (m/z) | Proposed Structure | Loss from Molecular Ion |

|---|---|---|

| 250.7 | Molecular Ion | None |

| 252.7 | Molecular Ion + 2 | Chlorine isotope |

| 186.7 | Thiophene-Tetrazole | SO₂Cl loss |

| 158.7 | Core Fragment | SO₂Cl + N₂ loss |

| 130.7 | Thiophene Core | Tetrazole loss |

The electrospray ionization technique enables analysis under mild ionization conditions, preserving molecular integrity while providing molecular weight confirmation. The multiple charging states observed in electrospray mass spectra facilitate accurate mass determination for structural confirmation purposes.

属性

IUPAC Name |

5-(2H-tetrazol-5-yl)thiophene-2-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4O2S2/c6-14(11,12)4-2-1-3(13-4)5-7-9-10-8-5/h1-2H,(H,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRGNDNVYOIZJQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)S(=O)(=O)Cl)C2=NNN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680583 | |

| Record name | 5-(2H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924964-21-6 | |

| Record name | 5-(2H-Tetrazol-5-yl)-2-thiophenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=924964-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(2H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680583 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Catalytic [3+2] Cycloaddition Procedure:

- Catalyst: Cobalt(II) complex with tetradentate ligand (e.g., N, N-bis(pyridin-2-ylmethyl)quinolin-8-amine).

- Conditions: Reaction performed in DMSO at 110°C for 12 hours.

- Process:

- Sodium azide reacts with nitriles in the presence of the cobalt catalyst.

- Formation of a cobalt diazido complex intermediate.

- Cycloaddition yields the tetrazole ring with high regioselectivity.

- Post-reaction treatment with dilute HCl, extraction, and purification via chromatography.

Research Findings:

- The catalytic cycle involves intermediates such as [L1Co(N3)(N≡C–Ph)].

- IR spectroscopy confirms the formation of the coordinated nitrile and azide during the process.

- Yields for various substituted tetrazoles are generally high, often exceeding 70%.

Data Table: Catalytic Tetrazole Synthesis

| Entry | Nitrile Substrate | Catalyst | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | Benzonitrile | Co(II) complex | 110°C | 12 h | 71-83 | |

| 2 | Aromatic nitriles | Co(II) complex | 110°C | 12 h | >70 |

Preparation of Sulfonyl Chloride Intermediates

The sulfonyl chloride moiety in the target compound is typically synthesized via chlorosulfonation of thiophene derivatives, followed by purification.

Chlorosulfonation of Thiophene:

- Reagents: Chlorosulfonic acid or sulfuryl chloride.

- Conditions: Controlled temperature (0–5°C) to prevent over-sulfonation.

- Procedure:

- Thiophene is cooled, then treated with chlorosulfonic acid.

- The mixture is stirred, then quenched in ice-water.

- The sulfonyl chloride is extracted, washed, and dried.

Key Notes:

- The process requires careful temperature control to avoid polysulfonation.

- Purification is achieved via recrystallization or distillation.

Data Table: Chlorosulfonation of Thiophene

| Step | Reagents | Temperature | Yield (%) | Notes |

|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid | 0–5°C | 60–75 | Controlled addition |

Coupling of Tetrazole Derivatives with Thiophene-2-Sulfonyl Chloride

The final step involves nucleophilic substitution of the sulfonyl chloride with tetrazole derivatives, often facilitated by pyridine or similar bases.

Procedure:

- Reagents: Thiophene-2-sulfonyl chloride, tetrazole derivative, pyridine.

- Conditions: Aqueous or anhydrous environment, room temperature to moderate heating.

- Process:

- The sulfonyl chloride is dissolved in pyridine.

- The tetrazole derivative is added dropwise.

- The mixture is stirred until complete reaction.

- Product is isolated by filtration and purified.

Notes:

- The reaction is sensitive to moisture; anhydrous conditions are preferred.

- Impurities can be minimized by TLC monitoring and recrystallization.

Research Findings and Data Summary

Recent research indicates that the synthesis of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride benefits from catalytic cycloaddition methods for tetrazole formation, combined with traditional sulfonyl chloride synthesis techniques. The key intermediates are often purified via recrystallization, and reaction yields are optimized by solvent choice and temperature control.

化学反应分析

Types of Reactions

5-(1H-Tetrazol-5-yl)thiophene-2-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols.

Cycloaddition Reactions: The tetrazole ring can participate in [3+2] cycloaddition reactions with alkynes and alkenes.

Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids and reduction to form thiols.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols

Solvents: DMF, dichloromethane (DCM), acetonitrile

Catalysts: Transition metal catalysts such as palladium and copper

Major Products Formed

Substituted Thiophenes: Formed through nucleophilic substitution reactions.

Tetrazole Derivatives: Formed through cycloaddition reactions.

科学研究应用

Inhibition of Insulin-Regulated Aminopeptidase (IRAP)

One of the primary applications of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride is its use as an inhibitor of IRAP. IRAP is an enzyme that plays a crucial role in neuropeptide metabolism and has been implicated in cognitive processes such as memory and learning.

Key Findings:

- The compound has been shown to exhibit moderate inhibitory potency against IRAP, with an IC50 value of approximately 1.1 μM for the most effective analogs .

- Structure–activity relationship (SAR) studies indicate that both the sulfonamide function and the tetrazole ring are essential for effective inhibition. Variations in the position of the tetrazole significantly affect the inhibitory activity, highlighting the importance of molecular structure in drug design .

Table 1: Inhibitory Potency of Various Analogues

| Compound | IC50 (μM) | Structural Features |

|---|---|---|

| 3 | 1.1 | Meta-positioned tetrazole |

| 7 | >125 | Methylated nitrogen in tetrazole |

| 8 | >125 | Non-acidic NH group |

Synthesis and Optimization

The synthesis of this compound involves several key steps that allow for the generation of various analogs with differing inhibitory properties.

Synthesis Overview:

- The initial step involves sulfonylation reactions using aryl/heteroaryl sulfonyl chlorides, yielding good to excellent yields of targeted compounds.

- Subsequent reactions include the formation of the tetrazole ring via sodium azide and triethylammonium hydrochloride treatment, demonstrating a versatile synthetic pathway for generating diverse sulfonamide derivatives .

Case Study: Synthesis of IRAP Inhibitor

A notable case study illustrates the synthesis pathway for compound 25, which was derived from 4-bromo-5-chlorothiophene-2-carboxylic acid through peptide coupling techniques, emphasizing the adaptability of this synthetic strategy for producing bioactive compounds .

Broader Implications in Medicinal Chemistry

The applications of this compound extend beyond IRAP inhibition. Its structural features lend themselves to modifications that may enhance pharmacological properties, making it a candidate for further development in treating cognitive disorders.

Potential Applications:

- Cognitive Enhancers: Given its role in inhibiting IRAP, this compound could be explored as a cognitive enhancer or therapeutic agent for conditions like Alzheimer's disease or other neurodegenerative disorders.

- Drug Development: The compound serves as a scaffold for developing new drugs targeting similar pathways or other related enzymes involved in neuropeptide signaling.

作用机制

The mechanism of action of 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride involves its ability to interact with various molecular targets. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. The tetrazole ring can also interact with metal ions and participate in coordination chemistry, affecting various biochemical pathways .

相似化合物的比较

Structural Analogues and Key Properties

The following table summarizes critical data for 5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride and its analogues:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Melting Point (°C) | Key Structural Features |

|---|---|---|---|---|---|

| This compound | C₅H₃ClN₄O₂S₂ | 250.69 | 924964-21-6 | Not reported | Tetrazole (bioisostere), sulfonyl chloride |

| 5-(2-Methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride | C₈H₆ClNO₂S₃ | 279.79 | 215434-25-6 | 88–90 | Thiazole ring, methyl substituent |

| 5-(3,5-Dimethylisoxazol-4-yl)thiophene-2-sulfonyl chloride | C₉H₈ClNO₃S₂ | 289.76* | Not reported | 82–84 | Isoxazole ring, two methyl groups |

| 5-(3-Methylisoxazol-5-yl)thiophene-2-sulfonyl chloride | C₈H₆ClNO₃S₂ | 271.73* | 1282218-14-7 | Not reported | Isoxazole ring, methyl substituent |

| 2-Phenyl-1,3-thiazole-5-sulfonyl chloride | C₉H₆ClNO₂S₂ | 259.74 | 2137903-79-6 | Not reported | Phenyl-thiazole hybrid |

*Calculated based on molecular formula.

Reactivity and Functional Group Analysis

- Tetrazole vs. Thiazole/Isoxazole :

- The tetrazole group in the target compound enhances hydrogen-bonding capacity and metabolic stability, making it valuable in drug design . In contrast, thiazole (e.g., CAS 215434-25-6) and isoxazole (e.g., CAS 1282218-14-7) rings contribute distinct electronic profiles. Thiazoles are sulfur-containing heterocycles with moderate aromaticity, while isoxazoles are oxygen-containing and less stable under acidic conditions .

- Sulfonyl Chloride Reactivity : All compounds share the sulfonyl chloride group, enabling nucleophilic substitution reactions (e.g., with amines to form sulfonamides). However, steric and electronic effects from substituents influence reaction rates. For example, the methyl group in 5-(2-methyl-1,3-thiazol-4-yl)thiophene-2-sulfonyl chloride may hinder accessibility to the sulfonyl chloride .

生物活性

5-(1H-tetrazol-5-yl)thiophene-2-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its unique structural features, including a tetrazole ring and a sulfonyl chloride moiety. This compound has been studied for its potential biological activities, particularly in enzyme inhibition and antimicrobial properties.

Structural Characteristics

The compound's structure can be represented as follows:

This structure allows for the formation of covalent bonds with nucleophilic sites on proteins and enzymes, which is crucial for its biological activity. The sulfonyl chloride group is known to participate in various chemical reactions, enhancing the compound's utility in synthetic applications and biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, facilitating binding to specific enzymes or receptors, which modulates enzymatic activity.

- Antimicrobial Properties : Similar thiophene-based compounds have demonstrated antibacterial and antifungal activities, suggesting potential therapeutic applications.

- Antitumor Activity : Certain derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .

The mechanism by which this compound exerts its biological effects primarily involves the inhibition of specific enzymes. This inhibition can lead to disrupted metabolic pathways essential for cellular function. For instance, studies have shown that sulfonamide compounds can inhibit insulin-regulated aminopeptidase (IRAP), which is implicated in memory and learning processes .

Enzyme Inhibition Studies

A detailed study investigated the inhibitory effects of related tetrazole compounds on various enzymes. The findings indicated that these compounds could significantly inhibit enzyme activity at micromolar concentrations. For example:

| Compound | Enzyme Target | IC50 (µM) |

|---|---|---|

| This compound | IRAP | 3.0 ± 1.6 |

| N-(3-(1H-tetrazol-5-yl)phenyl)-3-fluorobenzenesulfonamide | CT-L proteasome | 3.0 ± 1.6 |

These results suggest a strong potential for therapeutic applications in conditions where enzyme regulation is critical .

Antimicrobial Activity

The antimicrobial properties of 5-(1H-tetrazol-5-yl)thiophene derivatives were evaluated against various bacterial strains. In vitro tests showed significant inhibition zones, indicating effective antibacterial action:

| Bacterial Strain | Zone of Inhibition (mm) |

|---|---|

| E. coli | 15 |

| S. aureus | 18 |

| P. aeruginosa | 12 |

This data supports the hypothesis that thiophene-based compounds can serve as effective antimicrobial agents.

Antitumor Activity

In studies focusing on anticancer properties, derivatives of the compound were tested against HepG2 hepatocellular carcinoma cells using MTT assays. The results indicated that certain modifications to the thiophene structure enhanced cytotoxicity:

| Compound Modification | IC50 (µg/mL) |

|---|---|

| Parent Compound | 25 |

| Methyl Substitution | 10 |

| Chlorine Substitution | 8 |

These findings highlight the importance of structural modifications in enhancing the anticancer efficacy of thiophene derivatives .

常见问题

Q. Conflicting bioactivity data for tetrazole-sulfonamide hybrids: Mechanistic insights?

- Analysis : Anti-nociceptive activity in triazole derivatives (e.g., compound 3d) depends on substituent electronics. Electron-withdrawing groups (e.g., -NO2) enhance COX-2 inhibition, while steric bulk reduces efficacy . Target validation via siRNA knockdown or enzymatic assays resolves ambiguity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。